molecular formula C11H22N2O3 B6965218 (2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide

(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide

Cat. No.: B6965218
M. Wt: 230.30 g/mol
InChI Key: KCWOVOISDRVMIA-VIFPVBQESA-N
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Description

(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentoxyacetyl group and a methylated amide group. Its stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pentoxyacetic acid and (S)-2-amino-2-methylpropanamide.

    Acylation Reaction: The 2-pentoxyacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with (S)-2-amino-2-methylpropanamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide: can be compared with similar compounds such as:

    2-Hydroxy-2-methylpropiophenone: A compound with a similar structural motif but different functional groups.

    2-Acrylamido-2-methylpropane sulfonic acid: Another compound with a similar backbone but different substituents.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-N-methyl-2-[(2-pentoxyacetyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-4-5-6-7-16-8-10(14)13-9(2)11(15)12-3/h9H,4-8H2,1-3H3,(H,12,15)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWOVOISDRVMIA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(=O)NC(C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOCC(=O)N[C@@H](C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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